REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced by Ciba Specialty Chemicals K
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=CC=C(C=C1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced by Ciba Specialty Chemicals K
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=CC=C(C=C1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |